1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a complex organic compound that features a unique combination of functional groups, including methoxybenzyl, furan, thiophene, and urea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzyl chloride with a suitable nucleophile to form the benzyl intermediate.
Addition of the Furan and Thiophene Groups: The benzyl intermediate is then reacted with furan-2-carbaldehyde and thiophene-2-carbaldehyde under specific conditions to introduce the furan and thiophene groups.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups and other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxybenzyl)-3-(2-furyl)urea
- 1-(3,4-Dimethoxybenzyl)-3-(2-thienyl)urea
- 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxyethyl)urea
Uniqueness
1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is unique due to the presence of both furan and thiophene rings, along with the hydroxyethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-25-15-8-7-14(11-16(15)26-2)12-21-19(23)22-13-20(24,17-5-3-9-27-17)18-6-4-10-28-18/h3-11,24H,12-13H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSRTBXSCFCXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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